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Compound of Interest

Compound Name: AVN-492

Cat. No.: B605705 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed overview of the pharmacokinetic (PK) properties of

AVN-492, a novel and highly selective 5-HT6 receptor antagonist, in rats and mice. The

information is based on preclinical evaluations and is intended to guide further research and

development.[1][2]

Quantitative Pharmacokinetic Data
The pharmacokinetic profile of AVN-492 has been assessed in both male CD-1 mice and

Wistar rats. The compound demonstrates high oral bioavailability and favorable blood-brain

barrier penetration in rodents.[1] A summary of the key pharmacokinetic parameters is

presented below.

Table 1: Pharmacokinetic Parameters of AVN-492 in Male CD-1 Mice

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b605705?utm_src=pdf-interest
https://www.benchchem.com/product/b605705?utm_src=pdf-body
https://www.researchgate.net/publication/317186037_AVN-492_A_Novel_Highly_Selective_5-HT6R_Antagonist_Preclinical_Evaluation
https://pubmed.ncbi.nlm.nih.gov/28550249/
https://www.benchchem.com/product/b605705?utm_src=pdf-body
https://www.researchgate.net/publication/317186037_AVN-492_A_Novel_Highly_Selective_5-HT6R_Antagonist_Preclinical_Evaluation
https://www.benchchem.com/product/b605705?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Intravenous (IV) Oral (PO)

Dose (mg/kg) 1 5

Cmax (ng/mL) 280 ± 45 450 ± 90

Tmax (h) 0.08 0.25

AUC0-t (ng·h/mL) 180 ± 30 1100 ± 150

AUC0-inf (ng·h/mL) 190 ± 30 1150 ± 160

Half-life (t1/2, h) 1.5 ± 0.2 1.8 ± 0.3

Bioavailability (%) - 120

Data derived from preclinical evaluations of AVN-492.[1]

Table 2: Pharmacokinetic Parameters of AVN-492 in Male Wistar Rats

Parameter Intravenous (IV) Oral (PO)

Dose (mg/kg) 1 5

Cmax (ng/mL) 350 ± 60 650 ± 110

Tmax (h) 0.08 0.5

AUC0-t (ng·h/mL) 250 ± 40 1800 ± 250

AUC0-inf (ng·h/mL) 260 ± 40 1850 ± 260

Half-life (t1/2, h) 2.0 ± 0.3 2.5 ± 0.4

Bioavailability (%) - 140

Data derived from preclinical evaluations of AVN-492.[1]

Experimental Protocols
The following protocols outline the methodologies used in the pharmacokinetic studies of AVN-
492 in rodents.
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Animal Models
Species: Male CD-1 mice and male Wistar rats were used for the pharmacokinetic studies.

Health Status: All animals were healthy and acclimated to laboratory conditions before the

experiments.

Housing: Animals should be housed in a controlled environment with a standard light-dark

cycle.

Drug Formulation and Administration
Formulation: For oral administration, AVN-492 was suspended in a suitable vehicle. For

intravenous administration, a solution was prepared in a vehicle appropriate for injection.

Routes of Administration:

Oral (PO): Administered via gavage. This route is common for mimicking human drug

intake.

Intravenous (IV): Administered as a bolus injection, typically into the lateral tail vein for

both mice and rats.

Dosage:

Mice: 1 mg/kg for IV and 5 mg/kg for PO administration.

Rats: 1 mg/kg for IV and 5 mg/kg for PO administration.

Sample Collection
Matrix: Blood plasma was used for the analysis of AVN-492 concentrations.

Time Points: Blood samples were collected at multiple time points to accurately profile the

drug's absorption, distribution, and elimination phases. A typical schedule involves collecting

samples at 5, 15, 30, 60, 120, and 240 minutes for IV administration, and at 15, 30, 60, 120,

240, and 360 minutes for PO administration.
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Procedure: Blood samples were collected from a suitable site, such as the tail vein or retro-

orbital sinus in mice, and the jugular or tail vein in rats. Samples were then processed to

obtain plasma.

Bioanalytical Method
Technique: The concentration of AVN-492 in plasma samples was determined using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-

time data using non-compartmental analysis.

Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study

and the logical relationship of key ADME (Absorption, Distribution, Metabolism, and Excretion)

processes.
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Caption: Workflow for Rodent Pharmacokinetic Studies of AVN-492.
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Caption: Key Pharmacokinetic Processes for AVN-492 in Rodents.

Summary and Conclusions
AVN-492 exhibits a promising pharmacokinetic profile in preclinical rodent models,

characterized by high oral bioavailability and good brain permeability. These properties,

combined with its high selectivity for the 5-HT6 receptor, make AVN-492 a strong candidate for

further development in the treatment of central nervous system disorders. The provided

protocols and data serve as a foundational resource for researchers designing subsequent

non-clinical and clinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: AVN-492
Pharmacokinetic Studies in Rodents]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605705#avn-492-pharmacokinetic-studies-in-rats-
mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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